molecular formula C15H14ClN3O2S B2387501 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 218457-25-1

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2387501
CAS No.: 218457-25-1
M. Wt: 335.81
InChI Key: OAEMTMUWIZDESN-UHFFFAOYSA-N
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Description

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule featuring a combination of isoxazole and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and imidazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bases like potassium carbonate (K₂CO₃) and catalysts such as palladium on carbon (Pd/C) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology and Medicine

In biological and medicinal research, (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c1-9-12(14(20)19-8-7-17-15(19)22-2)13(18-21-9)10-5-3-4-6-11(10)16/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEMTMUWIZDESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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